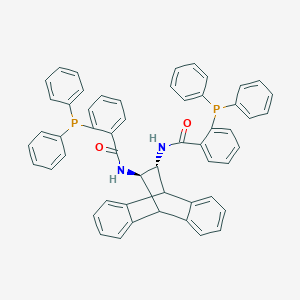

(R,R)-ANDEN-Phenyl Trost Ligand

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of the (R,R)-ANDEN-Phenyl Trost Ligand involves the reaction of (R,R)-1,2-diaminocyclohexane with 2-diphenylphosphinobenzoic acid. The reaction typically occurs in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the process involves the use of macroporous resin as an adsorbent to separate the desired enantiomer from the racemic mixture. The racemic mixture is passed through the resin, and the desired (R,R) enantiomer is selectively adsorbed. The adsorbed ligand is then eluted using an appropriate solvent, and the eluent is collected and purified .

Analyse Chemischer Reaktionen

Types of Reactions

The (R,R)-ANDEN-Phenyl Trost Ligand primarily undergoes asymmetric allylic alkylation reactions. These reactions involve the formation of carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. The ligand is also involved in various substitution reactions where it facilitates the replacement of a leaving group with a nucleophile .

Common Reagents and Conditions

Common reagents used in these reactions include palladium complexes, carbon nucleophiles (such as malonates and β-keto esters), oxygen nucleophiles (such as alcohols and carboxylates), and nitrogen nucleophiles (such as amines and azides). The reactions are typically carried out in organic solvents like acetonitrile or dichloromethane under mild conditions .

Major Products

The major products formed from these reactions are chiral compounds with high enantiomeric excess. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products .

Wissenschaftliche Forschungsanwendungen

The (R,R)-ANDEN-Phenyl Trost Ligand has a wide range of applications in scientific research:

Wirkmechanismus

The (R,R)-ANDEN-Phenyl Trost Ligand exerts its effects through the formation of a chiral palladium complex. This complex facilitates the asymmetric allylic alkylation by coordinating with the palladium center and the substrate. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the formation of chiral products with high enantiomeric excess .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(R,R)-DACH-naphthyl Trost Ligand: Derived from 2-diphenylphosphino-1-naphthalenecarboxylic acid, this ligand is also used in asymmetric catalysis.

(S,S)-DACH-phenyl Trost Ligand: The enantiomer of the (R,R)-ANDEN-Phenyl Trost Ligand, used in similar reactions but with opposite enantioselectivity.

Uniqueness

The this compound is unique due to its high enantioselectivity and versatility in various asymmetric catalytic reactions. Its ability to form stable complexes with palladium and other transition metals makes it a valuable tool in the synthesis of chiral compounds .

Biologische Aktivität

(R,R)-ANDEN-Phenyl Trost ligand is a specialized chiral ligand used predominantly in palladium-catalyzed asymmetric reactions. Its unique structure and properties allow it to facilitate various chemical transformations with high enantioselectivity. This article explores its biological activity, focusing on its role in catalysis, mechanisms of action, and implications for synthetic organic chemistry.

Chemical Structure and Properties

The this compound has the following chemical formula:

- Molecular Formula : C54H42N2O2P2

- CAS Number : 152140-65-3

- Molecular Weight : 812.9 g/mol

The ligand features a complex structure that includes diphenylphosphino groups, which are crucial for its catalytic activity. The presence of these groups enhances the ligand's ability to stabilize palladium complexes, thereby improving reaction outcomes in asymmetric synthesis.

The catalytic efficiency of this compound is attributed to its ability to form stable complexes with palladium. This interaction facilitates the activation of substrates during palladium-catalyzed reactions. The mechanism typically involves:

- Formation of Pd-Ligand Complex : The ligand coordinates with palladium, forming a complex that is essential for catalysis.

- Nucleophilic Attack : The activated allylic substrate undergoes nucleophilic attack, leading to the formation of enantioenriched products.

- Stereochemical Control : The steric and electronic properties of the ligand dictate the stereochemical outcome, allowing for high enantioselectivity.

Biological Activity in Catalysis

The biological activity of this compound is best illustrated through its application in various synthetic methodologies:

Table 1: Summary of Catalytic Applications

| Reaction Type | Substrate Example | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Allylic Substitution | Cinnamyl carbonate | 72 | 99 |

| Decarboxylative Asymmetric Allylation | Diphenylallyl acetate | Up to 98 | Up to 99 |

| Asymmetric Dearomatization | Indole derivatives | 81 | Up to 97 |

These reactions demonstrate the ligand's versatility and effectiveness in achieving high yields and enantioselectivities across different substrates.

Case Studies

Several studies have highlighted the efficacy of this compound in asymmetric synthesis:

- Study on Allylic Substitution : A study conducted by Guiry et al. showcased the use of this ligand in allylic substitution reactions, achieving yields over 99% with excellent enantiomeric excess, underscoring its potential in pharmaceutical applications .

- Machine Learning in Catalysis : Recent advancements have utilized machine learning approaches to optimize conditions for reactions involving this ligand, demonstrating its adaptability and efficiency in modern synthetic pathways .

- Comparative Studies : Research comparing various ligands indicated that this compound consistently outperformed others in terms of enantioselectivity and yield when applied to complex substrates .

Eigenschaften

IUPAC Name |

2-diphenylphosphanyl-N-[(15R,16R)-16-[(2-diphenylphosphanylbenzoyl)amino]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H42N2O2P2/c57-53(45-33-17-19-35-47(45)59(37-21-5-1-6-22-37)38-23-7-2-8-24-38)55-51-49-41-29-13-15-31-43(41)50(44-32-16-14-30-42(44)49)52(51)56-54(58)46-34-18-20-36-48(46)60(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H,(H,55,57)(H,56,58)/t49?,50?,51-,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKZNCOFLFMFHP-VSTSRGMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4C(C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)N[C@H]4[C@@H](C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H42N2O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458224 | |

| Record name | (R,R)-ANDEN-Phenyl Trost Ligand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

812.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152140-65-3 | |

| Record name | (R,R)-ANDEN-Phenyl Trost Ligand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.